molecular formula C17H17Cl2N3O2 B5207272 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine

1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine

Cat. No. B5207272
M. Wt: 366.2 g/mol
InChI Key: FCPHHCYACJJUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine, also known as DNCB, is a chemical compound that has been widely used in scientific research. DNCB is a piperazine derivative that has been found to have significant biological activity, making it a valuable tool for studying various physiological and biochemical processes.

Mechanism of Action

1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine is believed to exert its biological activity by inhibiting the activity of nitric oxide synthase, an enzyme that is involved in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a key role in regulating various physiological processes, including blood pressure, inflammation, and neurotransmission. By inhibiting the activity of nitric oxide synthase, 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine can alter the levels of nitric oxide in the body, leading to changes in physiological processes.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has been found to have significant biochemical and physiological effects. It has been shown to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has also been found to have anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis. In addition, 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has been shown to have cardiovascular effects, including the ability to regulate blood pressure and improve endothelial function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine in lab experiments is its broad range of biological activity. It can be used to study a variety of physiological and biochemical processes, making it a versatile tool for scientific research. However, one of the limitations of using 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine is its potential toxicity. It can cause skin irritation and other adverse effects, and its use should be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research involving 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of new antimicrobial agents based on the structure of 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine. Another potential direction is the investigation of the role of nitric oxide in the pathogenesis of various diseases, including cardiovascular disease and cancer. Additionally, the potential therapeutic applications of 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine in the treatment of inflammatory diseases and other conditions warrant further investigation.

Synthesis Methods

The synthesis of 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine involves the reaction of 2,4-dichlorobenzylamine with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine as a yellow crystalline solid with a melting point of 167-169°C.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has been extensively used in scientific research as a tool to study various biological processes. It has been found to have significant activity against a wide range of microorganisms, making it a valuable tool for studying the mechanisms of action of antimicrobial agents. 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has also been used to study the role of nitric oxide in the regulation of cardiovascular function and the pathogenesis of various diseases.

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c18-14-2-1-13(17(19)11-14)12-20-7-9-21(10-8-20)15-3-5-16(6-4-15)22(23)24/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPHHCYACJJUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5266482

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